molecular formula C14H10Cl2N2O3 B5805050 N-(2,6-dichlorophenyl)-4-methyl-3-nitrobenzamide

N-(2,6-dichlorophenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B5805050
M. Wt: 325.1 g/mol
InChI Key: DHAZESYVMSATGN-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C14H10Cl2N2O3 and its molecular weight is 325.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.0068476 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Properties

N-(2,6-dichlorophenyl)-4-methyl-3-nitrobenzamide, along with other similar 4-nitro-N-phenylbenzamides, has been studied for its potential anticonvulsant properties. A study by Bailleux et al. (1995) focused on the synthesis and evaluation of these compounds, finding them effective in maximal electroshock-induced seizure (MES) tests in mice. Notably, certain derivatives demonstrated significant efficiency, indicating potential applications in seizure management or treatment (Bailleux et al., 1995).

Structural and Crystallographic Analysis

In a 2010 study by Saeed et al., the crystal structure of a closely related compound, 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, was analyzed. This research provided insights into the molecular arrangement and properties of such compounds, which can be crucial for understanding their biological activity and potential pharmaceutical applications (Saeed et al., 2010).

Antibacterial Activity

Nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide were synthesized and characterized for their antibacterial properties by Saeed et al. in 2010. This study highlighted the potential of nitrobenzamide derivatives in developing new antibacterial agents, with the complexes showing greater efficacy than the thiourea derivative ligands (Saeed et al., 2010).

Antiarrhythmic Potential

Research on similar nitrobenzamide compounds like BRL-32872, which shares structural features with this compound, has been conducted to assess their potential as antiarrhythmic agents. These studies, such as the one conducted by Bril et al. (1995), explore the electrophysiological effects of these compounds on cardiac tissues, indicating a possible avenue for therapeutic application in cardiac arrhythmias (Bril et al., 1995).

Antitumor and Antiparasitic Activity

Hwang et al. (2010) synthesized a series of halo-nitrobenzamide, including compounds structurally similar to this compound, evaluating their efficacy against Trypanosoma brucei brucei. These compounds, particularly 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide, showed significant activity against the parasite, suggesting potential applications in treating human African trypanosomiasis (Hwang et al., 2010).

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-5-6-9(7-12(8)18(20)21)14(19)17-13-10(15)3-2-4-11(13)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAZESYVMSATGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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